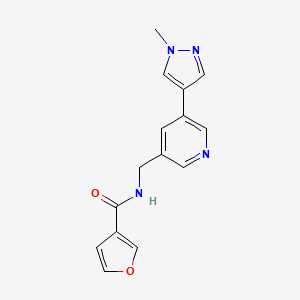

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 5-position and a furan-3-carboxamide group via a methylene linker. This structure integrates aromatic (pyridine, pyrazole, furan) and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h2-5,7-10H,6H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYNLMKTZOCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the furan-3-carboxamide moiety. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reaction: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

Formation of the Furan-3-carboxamide Moiety: The final step involves the formation of the furan-3-carboxamide moiety through the reaction of a furan derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole, pyridine, or furan rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyridine-, pyrazole-, and furan-containing carboxamides in terms of synthesis , physicochemical properties , and biological activity . Below is a detailed analysis based on the evidence:

Structural Analogues

Critical Analysis of Divergences and Limitations

Contradictions :

- emphasizes thiazole-based hybrids for kinase inhibition, while focuses on nitrofurans for antiparasitic activity. The target compound’s furan-carboxamide group may prioritize different biological targets.

- Synthesis yields vary significantly: EDCI/HOBt-mediated reactions () achieve 62–71% yields, whereas thiazole derivatives () require harsher conditions .

- Gaps in Data: No direct data on the target compound’s solubility, stability, or bioactivity. Limited comparative studies on furan vs. thiazole/pyrazole cores in carboxamide derivatives.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural composition that includes a furan ring, a pyrazole moiety, and a pyridine derivative. The synthesis typically involves multi-step organic reactions, which may include coupling agents and specific catalysts to facilitate the formation of the desired compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These interactions may modulate biochemical pathways critical for cellular functions, such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cancer progression.

- Receptor Modulation : It could interact with receptors that influence cell signaling pathways related to proliferation and apoptosis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that this compound may possess similar efficacy.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Antimicrobial Activity

Research has also indicated that pyrazole derivatives can demonstrate antimicrobial properties, potentially offering therapeutic avenues for treating infections caused by resistant strains of bacteria and fungi.

Case Studies and Research Findings

A review of recent literature reveals several case studies where pyrazole derivatives have been evaluated for their biological activities:

- Study on MCF7 Cell Line : A derivative exhibited an IC of 3.79 µM against breast cancer cells, indicating potent cytotoxicity.

- Evaluation Against Lung Cancer : Compounds similar to this compound showed significant inhibition of A549 lung cancer cells with IC values as low as 0.39 µM.

- Inflammatory Response Modulation : Certain derivatives were shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the preparation of the pyrazole-pyridine core. For example, coupling reactions involving 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine with furan-3-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under basic conditions (e.g., K₂CO₃ in DMF) are common . Optimization includes controlling stoichiometry (1.1–1.2 equivalents of alkylating agents), temperature (room temperature to 80°C), and solvent polarity to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the pyrazole and pyridine moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated for structurally analogous pyrazole-carboxamides .

- HPLC with UV/Vis detection for assessing purity (>95% is standard for biological testing) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Standard protocols include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.

- Cellular viability assays (MTT or ATP-luciferase) to screen for cytotoxicity.

- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins.

For example, related pyrazole-carboxamides were evaluated for anti-inflammatory activity via COX-2 inhibition assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity across different assay platforms?

Contradictions often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Mitigation strategies include:

- Orthogonal assays : Confirm activity using a secondary method (e.g., SPR if initial data came from fluorescence polarization).

- Proteomic profiling (e.g., kinome-wide screening) to identify unintended targets.

- Metabolic stability testing (e.g., liver microsomes) to rule out degradation artifacts .

For instance, a pyrazole derivative showed divergent IC₅₀ values in enzymatic vs. cell-based assays due to differential membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Key modifications to explore:

- Pyrazole substitution : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.

- Furan ring bioisosteres : Test thiophene or pyrrole analogs to modulate electronic properties.

- Linker optimization : Vary the methylene spacer length between the pyridine and carboxamide groups.

SAR for related compounds demonstrated that electron-withdrawing groups on the pyridine ring improved target binding .

Q. What computational tools are recommended for predicting binding modes and selectivity?

- Molecular docking (AutoDock Vina, Glide) to model interactions with active sites.

- Molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over time.

- Free energy perturbation (FEP) for quantifying substituent effects on binding affinity.

A study on a similar pyrazole-carboxamide used docking to identify key hydrogen bonds with a kinase’s hinge region, guiding subsequent SAR .

Q. How can researchers address low solubility or stability during in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Formulation optimization : Use co-solvents (e.g., PEG 400) or lipid-based carriers.

- Solid dispersion techniques : Amorphous formulations improve dissolution rates.

For example, a fluorinated pyrazole analog showed improved stability in plasma after PEGylation .

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental results be investigated?

- Re-evaluate force field parameters (e.g., partial charges) in docking studies.

- Test for allosteric binding modes using mutagenesis or cryo-EM.

- Assess compound aggregation via dynamic light scattering (DLS).

A carboxamide derivative initially predicted to bind a catalytic site was later shown to act as an allosteric inhibitor via crystallography .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.